molecular formula C8H9NO3 B2915175 Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone CAS No. 1341408-16-9

Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone

Cat. No. B2915175
CAS RN: 1341408-16-9
M. Wt: 167.164
InChI Key: WVGXMAGFNBCFGC-UHFFFAOYSA-N
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Description

Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone, also known as FHAM, is a chemical compound that has garnered significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. FHAM has been found to have promising applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone exerts its pharmacological effects by inhibiting the enzyme DHODH. DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which ultimately leads to cell death. This compound has been found to be a potent and selective inhibitor of DHODH, making it an attractive target for drug development.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting DHODH. Additionally, this compound has been found to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders. This compound has also been shown to have antiviral activity, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone in lab experiments include its potent inhibitory activity against DHODH, its selectivity for DHODH over other enzymes, and its promising therapeutic applications. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a complex and challenging process, which may limit its availability. Additionally, this compound may have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's mechanism of action and its effects on cellular signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone is a complex process that involves several steps. The first step is the preparation of the furan-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with the amine to form the desired product, this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging compound to produce.

Scientific Research Applications

Furan-3-yl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of DHODH, which is essential for the proliferation of cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, this compound has been found to have promising applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. It has also been shown to have antiviral activity against several viruses, including HIV, hepatitis C, and Zika virus.

properties

IUPAC Name

furan-3-yl-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGXMAGFNBCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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